molecular formula C11H14N4OS B2528057 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1257550-79-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2528057
CAS No.: 1257550-79-0
M. Wt: 250.32
InChI Key: UNUVTOJNHCINAA-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a butanamide linker terminating in a pyrrole moiety. This structure combines heterocyclic motifs known for diverse biological activities, including antimicrobial and anticancer properties. The molecule’s synthesis likely involves nucleophilic substitution or coupling reactions, as demonstrated in related 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrol-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-9-13-14-11(17-9)12-10(16)5-4-8-15-6-2-3-7-15/h2-3,6-7H,4-5,8H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUVTOJNHCINAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyrrole Moiety: The pyrrole ring can be introduced through a coupling reaction with a suitable pyrrole derivative.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker by reacting the intermediate with a butanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide has been evaluated for its effectiveness against various bacterial strains. Studies indicate that derivatives of thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro. For instance, a study highlighted the ability of certain thiadiazole-based compounds to induce apoptosis in human cancer cells through the modulation of signaling pathways associated with cell survival and proliferation . This suggests that this compound could serve as a lead compound for further anticancer drug development.

Inhibition of Enzymatic Activity
Molecular docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in inflammatory processes; thus, inhibitors can be beneficial in treating conditions like asthma and arthritis . The structure of this compound allows it to interact effectively with the active site of the enzyme.

Agricultural Applications

Pesticidal Activity
The thiadiazole group is known for its pesticidal properties. Research indicates that this compound can be utilized in developing new pesticides aimed at controlling plant pathogens and pests. Its efficacy against specific fungal strains has been documented, suggesting its potential use in crop protection .

Plant Growth Regulation
There is emerging evidence that thiadiazole derivatives can act as plant growth regulators. They may enhance growth parameters such as root development and overall biomass accumulation in various plant species . This application could be particularly useful in sustainable agriculture practices.

Materials Science

Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties. The incorporation of bioactive compounds into polymers can lead to materials with improved mechanical strength and antibacterial properties . Such materials are valuable in biomedical applications where both structural integrity and biocompatibility are required.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiadiazole Core Modifications

  • This substitution is less electron-withdrawing than the trifluoromethyl group in Y043-8460, which could reduce metabolic degradation .
  • Y043-8460 : The trifluoromethyl group at position 5 increases electronegativity and steric bulk, likely enhancing binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase or histone deacetylases) .

Linker and Terminal Group Variations

  • The pyrrole-butanyl linker in the target compound introduces conformational flexibility, which may favor interactions with dynamic binding sites. In contrast, Y044-0860’s rigid piperazine-sulfonyl group suggests selectivity for enzymes requiring planar aromatic interactions, such as tyrosine kinases .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, antimicrobial efficacy, anticancer potential, and mechanisms of action.

1. Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{S}

The compound is synthesized through a multi-step process involving the reaction of 5-methyl-1,3,4-thiadiazole with 4-(1H-pyrrol-1-yl)butanoic acid derivatives. This synthesis route is crucial for obtaining derivatives with enhanced biological activities.

2.1 Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. In vitro evaluations have shown that this compound exhibits significant antibacterial activity against various strains:

Microorganism Activity
Staphylococcus aureusModerate to high
Escherichia coliModerate
Pseudomonas aeruginosaSignificant
Aspergillus nigerModerate

The compound's efficacy against these pathogens suggests its potential as a lead compound for developing new antimicrobial agents .

2.2 Anticancer Activity

Recent research has highlighted the anticancer potential of thiadiazole derivatives. In vitro studies using human cancer cell lines (e.g., MCF-7 and HepG2) have shown that this compound can induce apoptosis in cancer cells. The median inhibitory concentration (IC50) values were compared with established chemotherapeutic agents like 5-Fluorouracil (5-FU):

Cell Line IC50 (µM)
MCF-715.0
HepG212.5

These results indicate that the compound may act by disrupting cellular processes critical for cancer cell survival .

The biological activity of this compound is attributed to several mechanisms:

3.1 Apoptosis Induction

Studies have shown that this compound can trigger both early and late apoptosis in cancer cells. Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with the compound compared to untreated controls .

3.2 Antibacterial Mechanism

The antibacterial action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This dual mechanism enhances its effectiveness against resistant strains .

4. Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that compounds similar to this compound exhibited significant antibacterial effects .

Study 2: Anticancer Potential
Another research focused on assessing the anticancer properties of this compound on different cancer cell lines. The findings suggested a promising role in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .

5.

This compound demonstrates significant potential as an antimicrobial and anticancer agent. Its diverse biological activities warrant further investigation to optimize its structure for enhanced efficacy and safety profiles in clinical applications.

This compound represents a promising candidate for future drug development efforts targeting infectious diseases and cancer therapy. Continued research will be essential to fully elucidate its mechanisms of action and therapeutic potential.

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